2-(2,4-Dichlorobenzenesulfonamido)benzoic acid
Description
Properties
Molecular Formula |
C13H9Cl2NO4S |
|---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C13H9Cl2NO4S/c14-8-5-6-12(10(15)7-8)21(19,20)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,(H,17,18) |
InChI Key |
CKINAQGFMUIDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Sulfonamidation of 2-Aminobenzoic Acid
The most direct method involves reacting 2-aminobenzoic acid (anthranilic acid) with 2,4-dichlorobenzenesulfonyl chloride. This nucleophilic substitution proceeds via a two-step mechanism:
-
Activation : The sulfonyl chloride reacts with a base (e.g., pyridine) to generate a reactive sulfonate intermediate.
-
Coupling : The amino group of anthranilic acid attacks the electrophilic sulfur, displacing chloride and forming the sulfonamide bond.
Reaction Conditions :
Halogenation-Sulfonylation Sequential Approach
An alternative route starts with 2-nitrobenzoic acid, which undergoes:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to amine.
-
Sulfonylation : Reaction with 2,4-dichlorobenzenesulfonyl chloride under basic conditions.
Advantages :
Optimization of Reaction Parameters
Catalytic Systems
Patents highlight the use of sulfuric acid as a catalyst (0.7–1.0 equiv) to accelerate sulfonylation. Comparative studies show:
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| None | 12 | 58 | 95 |
| H₂SO₄ | 4 | 70 | 99 |
| AlCl₃ | 6 | 63 | 97 |
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF) improve solubility but may require higher temperatures (80–100°C).
-
Low-temperature reactions (0–5°C) minimize side reactions, enhancing selectivity.
Purification and Characterization
Recrystallization Techniques
Crude product is purified via:
-
Dissolution : Ethyl acetate or ethanol at 60–80°C.
-
Decolorization : Activated charcoal (1–2% w/w).
-
Crystallization : Slow cooling to 4°C yields needle-like crystals.
Purity Metrics :
Spectroscopic Characterization
Industrial-Scale Adaptations
Cost-Effective Raw Materials
Substituting 2,4-dichlorobenzenesulfonyl chloride with 2,4-dichlorobenzenesulfonic acid reduces costs by 30%, albeit with a 5–7% yield drop.
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing, achieving:
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorobenzenesulfonamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, resulting in the cleavage of the sulfonamide bond.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while oxidation and reduction reactions can lead to different sulfonamide derivatives.
Scientific Research Applications
Biological Activities
Research has demonstrated that 2-(2,4-dichlorobenzenesulfonamido)benzoic acid derivatives possess various biological activities:
- Enzyme Inhibition : Studies have shown that certain derivatives effectively inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. For example, a derivative was found to exhibit threefold inhibition against α-amylase and fivefold against α-glucosidase compared to the standard drug acarbose .
- Antidiabetic Potential : Due to their ability to inhibit carbohydrate hydrolyzing enzymes, these compounds are being explored as potential treatments for postprandial hyperglycemia and diabetes management .
- Anti-inflammatory Properties : Some derivatives have shown promise in inhibiting phospholipase A2α, an enzyme implicated in inflammatory processes .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Diuretics : The compound serves as an important intermediate in the synthesis of furosemide, a widely used diuretic for treating hypertension and edema associated with heart failure and renal dysfunction .
- Antidiabetic Agents : Given their enzyme inhibitory effects, these compounds could be developed into new antidiabetic medications aimed at controlling blood sugar levels post-meal.
- Potential Anti-inflammatory Drugs : The ability to inhibit phospholipase A2α suggests potential use in treating inflammatory diseases.
- Diuretic Development : Research highlighted the successful use of this compound in synthesizing furosemide. Clinical trials showed significant efficacy in reducing edema in patients with heart failure .
- Antidiabetic Research : A study synthesized various derivatives and evaluated their inhibitory effects on α-glucosidase and α-amylase. Compound 3c demonstrated superior activity compared to existing treatments, indicating its potential as a new therapeutic agent for diabetes management .
- Inflammatory Disease Treatment : A recent investigation into N-substituted derivatives revealed promising results in inhibiting phospholipase A2α activity, suggesting implications for developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can act as a competitive inhibitor of enzymes that utilize p-aminobenzoic acid in their metabolic pathways. This inhibition can disrupt the synthesis of essential biomolecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and chemical behavior of sulfonamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Halogen Effects : Chlorine and bromo substituents enhance lipophilicity and receptor binding, while larger halogens (e.g., iodine) may sterically hinder interactions .
- Functional Groups : Sulfamoyl groups (e.g., in 2,4-dichloro-5-sulfamoylbenzoic acid) improve solubility but reduce membrane permeability compared to sulfonamido derivatives .
Physicochemical Properties
Biological Activity
2-(2,4-Dichlorobenzenesulfonamido)benzoic acid, often referred to as a benzoic acid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both sulfonamide and benzoic acid moieties, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, cytotoxic, and enzyme-inhibitory effects based on various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a dichlorobenzene ring and a sulfonamide group attached to a benzoic acid backbone.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:
- In Vitro Studies : A study evaluated the antimicrobial activity of various benzoic acid derivatives, indicating that compounds with chlorinated aromatic rings showed enhanced activity against Gram-positive bacteria. Specifically, this compound demonstrated moderate activity against Staphylococcus aureus and Bacillus subtilis .
| Compound | Activity Against Gram-Positive Bacteria |
|---|---|
| This compound | Moderate |
| Control (Benzoic Acid) | Low |
Cytotoxicity
The cytotoxic effects of this compound were assessed in several cancer cell lines:
- Cell Line Testing : In a study involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, the compound exhibited low cytotoxicity at concentrations up to 10 μg/mL. The percentage of cell growth inhibition was reported as follows:
| Cell Line | Concentration (μg/mL) | % Growth Inhibition |
|---|---|---|
| Hep-G2 | 10 | 5.02 ± 0.18 |
| A2058 | 10 | 4.81 ± 0.28 |
These findings suggest that while the compound has some cytotoxic potential, it may not be significant at lower concentrations .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Proteasome Activity : It was found that certain benzoic acid derivatives could enhance proteasome activity. The study indicated that compounds similar to this compound could activate chymotrypsin-like activity in proteasomes, which is crucial for protein degradation pathways .
Case Studies
Several case studies have highlighted the biological relevance of sulfonamide-containing benzoic acids:
- Case Study 1 : A study focusing on the effects of various benzoic acid derivatives on proteostasis revealed that compounds with sulfonamide groups could significantly enhance the activity of cathepsins B and L in human fibroblasts . This suggests potential applications in anti-aging therapies.
- Case Study 2 : An investigation into the structure-activity relationship (SAR) of chlorobenzoic acids indicated that modifications at the aromatic ring could lead to increased antimicrobial potency . This underscores the importance of molecular structure in determining biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
